molecular formula C22H27N7O3S2 B2536476 N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476448-65-4

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2536476
CAS No.: 476448-65-4
M. Wt: 501.62
InChI Key: VGLJQFNJIQTERF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-thiadiazole hybrid featuring a 4-methoxybenzamide moiety, a cyclohexyl substituent at the 4-position of the triazole ring, and a sulfanyl-linked carbamoylmethyl group derived from 5-methyl-1,3,4-thiadiazol-2-amine.

Properties

IUPAC Name

N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S2/c1-14-25-27-21(34-14)24-19(30)13-33-22-28-26-18(29(22)16-6-4-3-5-7-16)12-23-20(31)15-8-10-17(32-2)11-9-15/h8-11,16H,3-7,12-13H2,1-2H3,(H,23,31)(H,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLJQFNJIQTERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the cyclohexyl, thiadiazole, and triazole rings, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various chlorides, amines, and sulfur-containing compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzamide and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s structural analogs differ in substituents on the triazole, thiadiazole, and benzamide moieties, which critically influence physicochemical and biological properties. Key comparisons include:

Compound Name / ID Substituents Key Features Biological Activity (if available) References
Target Compound - 4-Cyclohexyl (triazole)
- 5-(5-methyl-1,3,4-thiadiazol-2-yl carbamoylmethyl sulfanyl) (triazole)
- 4-Methoxybenzamide
Hydrophobic cyclohexyl group; sulfanyl linker; methoxy aromatic system Not reported
N-[[4-benzyl-5-{[(hydroxycarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide - 4-Benzyl (triazole)
- Hydroxycarbamoylmethyl sulfanyl (triazole)
- 4-Methoxybenzamide
Aromatic benzyl group; hydroxamic acid derivative (enhanced metal-binding capacity) Not reported, but hydroxamic acids are known for histone deacetylase (HDAC) inhibition
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide - 4-Chlorobenzyl sulfanyl (thiadiazole)
- Dimethylsulfamoylbenzamide
Electron-withdrawing chloro and sulfamoyl groups; increased polarity Not reported, but sulfamoyl groups enhance solubility and enzyme targeting
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide - 4-Benzyl (triazole)
- Methylsulfanyl (triazole)
- 4-Methoxybenzamide
Simpler methylsulfanyl group; reduced steric hindrance Not reported, but methylsulfanyl may improve membrane permeability

Physicochemical Properties

  • Hydrophobicity: The cyclohexyl group in the target compound enhances lipophilicity compared to benzyl (logP ~3.5–4.0 vs.
  • Hydrogen Bonding: The carbamoyl group in the target compound provides hydrogen-bond donors/acceptors, contrasting with the methylsulfanyl group in simpler analogs, which lacks this capacity .
  • Solubility : Sulfamoyl or hydroxamic acid substituents (e.g., in ) increase aqueous solubility compared to the target compound’s methoxybenzamide.

Key Research Findings and Implications

  • Substituents on the triazole ring (cyclohexyl vs. benzyl) modulate lipophilicity and target selectivity.
  • Sulfanyl-linked carbamoyl groups enhance hydrogen bonding, critical for enzyme inhibition (e.g., HDACs, proteases).
  • Further studies on the target compound should prioritize in vitro cytotoxicity assays and solubility optimization via sulfamoyl or polar group incorporation .

Biological Activity

N-{[4-cyclohexyl-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a complex organic compound that exhibits potential biological activity due to its unique structural features. This compound incorporates a thiadiazole moiety and a triazole ring, both known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H28N6O2S, and its molecular weight is approximately 404.54 g/mol. The structure consists of:

  • A cyclohexyl group which may enhance lipophilicity.
  • A triazole ring that is often associated with antifungal and antibacterial activities.
  • A thiadiazole moiety , which has been linked to various biological activities including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring in this compound may further enhance its efficacy against fungi and bacteria.

Anticancer Potential

Triazole derivatives are recognized for their anticancer properties. Studies have demonstrated that certain triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis . The specific compound may exhibit similar properties due to its structural components.

Antidepressant Activity

The compound's potential as an antidepressant can be inferred from studies on related nitrogen-containing heterocycles. Compounds with similar structures have been evaluated for their ability to modulate serotonin receptors and inhibit serotonin reuptake . This suggests that this compound could possess antidepressant-like effects.

Case Studies

A series of studies have been conducted on related compounds with structural similarities to evaluate their biological activities:

  • Antimicrobial Screening : In vitro studies showed that triazole derivatives exhibited broad-spectrum antimicrobial activity. For example, a related thioether derivative demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : Compounds containing the triazole moiety were tested against various cancer cell lines. Results indicated that these compounds could inhibit cell growth significantly at micromolar concentrations .
  • Neuropharmacological Assessment : Compounds with similar nitrogenous heterocycles were assessed for their effects on neurotransmitter systems in animal models. These studies revealed potential anxiolytic and antidepressant effects through modulation of monoamine neurotransmitters .

Data Table: Summary of Biological Activities

Activity TypeRelated Compound(s)Observed EffectsReference
AntimicrobialThiadiazole DerivativesInhibition of S. aureus and E. coli
AnticancerTriazole DerivativesInhibition of cancer cell proliferation
AntidepressantNitrogen HeterocyclesModulation of serotonin receptors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.